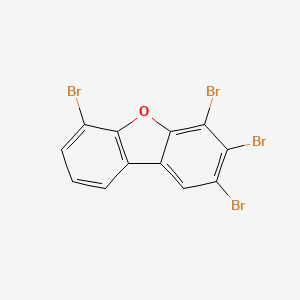
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is a complex organic compound with the molecular formula C23H30NO4P. This compound is characterized by the presence of a dibutylcarbamoyl group, a phenyl ring, a methyl group, and a phosphoryl group attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves multiple steps, starting with the preparation of the dibutylcarbamoyl phenyl precursor. This precursor is then reacted with methylphosphoryl chloride under controlled conditions to form the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .
Wissenschaftliche Forschungsanwendungen
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-(Diethylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- 2-((2-(Dipropylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- 2-((2-(Dibutylcarbamoyl)phenyl)(ethyl)phosphoryl)benzoic acid
Uniqueness
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group enhances its lipophilicity, while the phosphoryl group provides opportunities for coordination chemistry and biochemical interactions .
Eigenschaften
Molekularformel |
C23H30NO4P |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-[[2-(dibutylcarbamoyl)phenyl]-methylphosphoryl]benzoic acid |
InChI |
InChI=1S/C23H30NO4P/c1-4-6-16-24(17-7-5-2)22(25)18-12-8-10-14-20(18)29(3,28)21-15-11-9-13-19(21)23(26)27/h8-15H,4-7,16-17H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
LUPJKLVUQHHQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1P(=O)(C)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


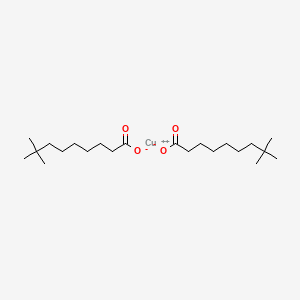
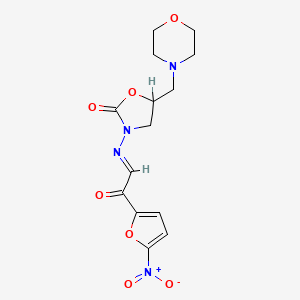
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
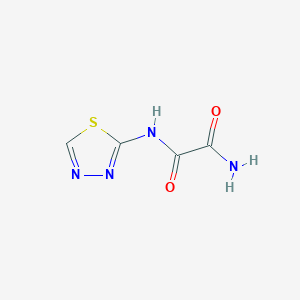
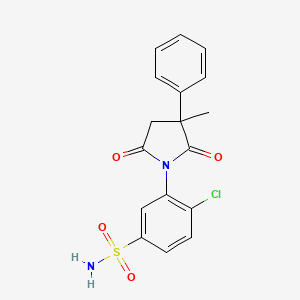
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)

![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)
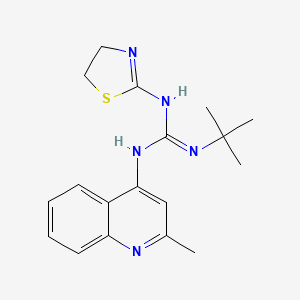
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
